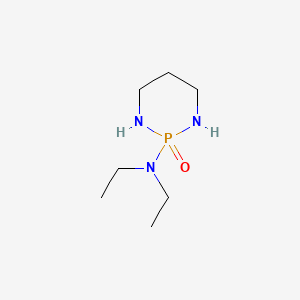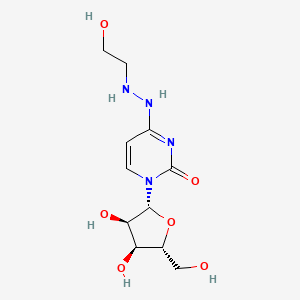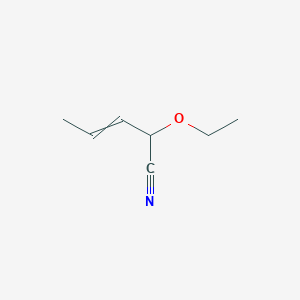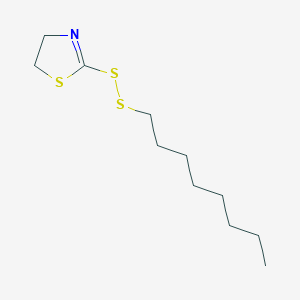
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide is a chemical compound known for its unique structure and properties. It belongs to the class of diazaphosphorine compounds, which are characterized by the presence of nitrogen and phosphorus atoms in a heterocyclic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of phosphoryl trichloride and diethylamine in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Diazaphosphinine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring.
Phosphine oxides: These compounds have a similar phosphorus-oxygen bond but lack the diazaphosphorine ring structure.
Phosphoramidates: These compounds contain phosphorus-nitrogen bonds but have different overall structures.
Uniqueness
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide is unique due to its specific combination of nitrogen and phosphorus atoms in a heterocyclic ring, along with the presence of a diethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
101607-40-3 |
|---|---|
Molekularformel |
C7H18N3OP |
Molekulargewicht |
191.21 g/mol |
IUPAC-Name |
N,N-diethyl-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C7H18N3OP/c1-3-10(4-2)12(11)8-6-5-7-9-12/h3-7H2,1-2H3,(H2,8,9,11) |
InChI-Schlüssel |
AILMWGOVXSHKAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P1(=O)NCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




phosphane](/img/structure/B14341099.png)

![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)







![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)

